ACT-333679 is the primary active metabolite of selexipag (Uptravi, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide), a non-prostanoid prostacyclin receptor agonist. [] Selexipag, classified as a prodrug, is metabolized in the body to yield ACT-333679, the active form responsible for the desired pharmacological effects. [] As a selective prostacyclin receptor agonist, ACT-333679 plays a crucial role in scientific research, particularly in understanding and developing treatments for vascular disorders such as pulmonary arterial hypertension (PAH). [, , , , , , , ]
ACT-333679 exerts its therapeutic effects by acting as a selective agonist of the prostacyclin (IP) receptor. [, , , , , , , ] Activation of the IP receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, primarily through Gs protein coupling. [, ] This increase in cAMP leads to vasodilation and inhibition of vascular smooth muscle cell proliferation, which are essential for managing conditions like PAH. [, ] Importantly, while ACT-333679 behaves as a full agonist in downstream cellular assays related to PAH, it displays partial agonism in receptor-proximal cAMP accumulation assays. [] This partial agonism contributes to its sustained efficacy and reduced desensitization potential compared to other prostacyclin analogs. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: